Balanced CB1/CB2 Agonism vs. UR-144 Selectivity
XLR-11 exhibits balanced, high-potency agonism at both human CB1 and CB2 receptors, in stark contrast to its des-fluoro analog UR-144, which is a selective CB2 agonist. In functional assays, XLR-11 has EC50 values of 98 nM at CB1 and 83 nM at CB2 [1]. UR-144, conversely, has a CB1 EC50 of 421 nM and a CB2 EC50 of 72 nM . The fluorination thus enhances CB1 potency by approximately 4.3-fold, while slightly reducing CB2 potency. This shift from a selective to a balanced agonist profile is critical for studies requiring concurrent CB1 and CB2 activation.
| Evidence Dimension | CB1 and CB2 receptor functional activity (EC50) |
|---|---|
| Target Compound Data | CB1 EC50 = 98 nM; CB2 EC50 = 83 nM |
| Comparator Or Baseline | UR-144: CB1 EC50 = 421 nM; CB2 EC50 = 72 nM |
| Quantified Difference | CB1 potency increase: 4.3-fold; CB2 potency decrease: 1.15-fold (i.e., slightly lower affinity) |
| Conditions | In vitro functional assay (source: Biosynth data, consistent with published literature) |
Why This Matters
For research requiring balanced CB1/CB2 agonism or investigation of fluorination effects on receptor selectivity, XLR-11 is the appropriate tool compound; UR-144 cannot serve as a substitute.
- [1] DBpedia. XLR-11 (drug). View Source
